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Compound of Interest

Compound Name: (4-Aminooxan-4-yl)methanol

Cat. No.: B151668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-Aminooxan-4-yl)methanol is a valuable building block in medicinal chemistry and drug

development, featuring a substituted oxane ring that can impart desirable physicochemical

properties to drug candidates. This document provides a detailed protocol for a two-step, scale-

up synthesis of (4-Aminooxan-4-yl)methanol, suitable for producing multi-gram to kilogram

quantities. The process is designed to be robust, efficient, and amenable to an industrial

setting.

The synthetic strategy begins with the commercially available starting material, oxane-4-

carbonitrile. The first step involves a base-catalyzed hydroxymethylation to introduce the

methanol group. The resulting intermediate, 4-(hydroxymethyl)oxane-4-carbonitrile, is then

converted to the final product via catalytic hydrogenation, which reduces the nitrile to a primary

amine. This method avoids the use of highly toxic or expensive reagents, favoring conditions

suitable for large-scale production.

Overall Synthetic Pathway
The synthesis of (4-Aminooxan-4-yl)methanol is accomplished via a two-step process

starting from oxane-4-carbonitrile.
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Step 1: Hydroxymethylation

Step 2: Catalytic Hydrogenation

Oxane-4-carbonitrile

4-(Hydroxymethyl)oxane-4-carbonitrile

  1. Base (e.g., NaH)
  2. Paraformaldehyde

  Solvent: THF

(4-Aminooxan-4-yl)methanol

  H2 (gas)
  Catalyst (e.g., Raney Nickel)
  Solvent: Methanol/Ammonia
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Caption: Two-step synthesis of (4-Aminooxan-4-yl)methanol.

Experimental Protocols
Step 1: Synthesis of 4-(Hydroxymethyl)oxane-4-
carbonitrile
This procedure details the base-catalyzed hydroxymethylation of oxane-4-carbonitrile.

Materials and Equipment:

Jacketed glass reactor (10 L) equipped with mechanical stirring, a temperature probe, a

condenser, and an inert gas (N2/Ar) inlet.

Addition funnel.
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Filtration apparatus.

Rotary evaporator.

Reagents:

Oxane-4-carbonitrile

Sodium hydride (60% dispersion in mineral oil)

Paraformaldehyde

Anhydrous Tetrahydrofuran (THF)

Isopropanol

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4)

Safety Precautions:

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert

atmosphere.

THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.

Paraformaldehyde is toxic upon inhalation.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Protocol:
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Reactor Setup: Set up the 10 L jacketed reactor under a nitrogen atmosphere. Ensure all

glassware is dry.

Charge Reagents: Charge the reactor with a 60% dispersion of sodium hydride (200 g, 5.0

mol) and anhydrous THF (2 L).

Cooling: Cool the suspension to 0°C using a circulating chiller.

Addition of Starting Material: Dissolve oxane-4-carbonitrile (555 g, 5.0 mol) in anhydrous

THF (1 L). Add this solution dropwise to the stirred sodium hydride suspension over 2 hours,

maintaining the internal temperature below 5°C.

Stirring: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

Addition of Paraformaldehyde: Add paraformaldehyde (180 g, 6.0 mol) portion-wise to the

reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by TLC or LC-MS.

Quenching: Cool the reactor back to 0°C. Cautiously quench the reaction by the slow,

dropwise addition of isopropanol (250 mL) to consume any unreacted sodium hydride.

Aqueous Work-up: Slowly add saturated aqueous NH4Cl solution (2 L) to the quenched

mixture.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (3 x 1 L).

Washing and Drying: Combine the organic layers and wash with brine (1 L). Dry the organic

phase over anhydrous MgSO4.

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: The crude product, 4-(hydroxymethyl)oxane-4-carbonitrile, can be purified by

vacuum distillation or column chromatography to achieve high purity.
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Step 2: Scale-up Synthesis of (4-Aminooxan-4-
yl)methanol
This procedure describes the catalytic hydrogenation of the nitrile intermediate to the final

product.

Materials and Equipment:

High-pressure hydrogenation reactor (autoclave) with a capacity of 10 L or greater, equipped

with a gas inlet, pressure gauge, temperature control, and mechanical stirring.

Filtration system for catalyst removal (e.g., Celite pad).

Rotary evaporator.

Reagents:

4-(Hydroxymethyl)oxane-4-carbonitrile

Raney Nickel (50% slurry in water)

Methanol (MeOH)

Ammonia solution (7 N in methanol)

Deionized water

Safety Precautions:

Raney Nickel is pyrophoric, especially when dry, and is a flammable solid. Handle as a slurry

and under an inert atmosphere.

Hydrogen gas is highly flammable and explosive. Operate in a designated area with proper

ventilation and safety measures.

The reaction is performed under high pressure. Ensure the reactor is properly rated and

maintained.
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Wear appropriate PPE.

Protocol:

Catalyst Preparation: In a separate beaker, carefully wash the Raney Nickel slurry (70 g)

with deionized water (3 x 200 mL) and then with methanol (3 x 200 mL) to remove residual

water.

Reactor Charging: To the high-pressure reactor, add a solution of 4-(hydroxymethyl)oxane-4-

carbonitrile (705 g, 5.0 mol) in methanol (3 L) and 7 N methanolic ammonia (1 L).

Catalyst Addition: Under a stream of nitrogen, carefully add the washed Raney Nickel

catalyst to the reactor.

Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times,

followed by purging with hydrogen gas three times.

Hydrogenation: Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi). Heat the

mixture to 50°C with vigorous stirring. The reaction is exothermic; monitor and control the

temperature.

Monitoring: Maintain the hydrogen pressure at 10 bar. The reaction progress can be

monitored by the cessation of hydrogen uptake. The typical reaction time is 8-12 hours.

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room

temperature. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of

Celite to remove the Raney Nickel catalyst. Wash the catalyst pad with methanol (2 x 500

mL). Caution: Do not allow the filter cake to dry.

Concentration: Combine the filtrate and washes, and concentrate the solution under reduced

pressure to obtain the crude (4-Aminooxan-4-yl)methanol.

Purification: The product can be purified by crystallization from a suitable solvent system

(e.g., isopropanol/heptane) or by vacuum distillation to yield the final product as a white solid

or viscous oil.
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Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile

Parameter Value

Starting Material Oxane-4-carbonitrile

Scale 5.0 mol (555 g)

Key Reagents NaH (5.0 mol), Paraformaldehyde (6.0 mol)

Solvent Anhydrous THF (3 L)

Reaction Temperature 0°C to Room Temperature

Reaction Time 12 - 16 hours

Typical Yield 75 - 85%

Purity (after purification) >98% (by GC/LC-MS)

Table 2: Reaction Parameters for the Synthesis of (4-Aminooxan-4-yl)methanol

Parameter Value

Starting Material 4-(Hydroxymethyl)oxane-4-carbonitrile

Scale 5.0 mol (705 g)

Catalyst Raney Nickel (70 g)

Solvent Methanol / 7N NH3 in Methanol (4 L total)

Hydrogen Pressure 10 bar (145 psi)

Reaction Temperature 50°C

Reaction Time 8 - 12 hours

Typical Yield 80 - 90%

Purity (after purification) >99% (by GC/LC-MS, NMR)
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Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the entire synthesis and purification

process.
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Preparation

Step 1: Hydroxymethylation

Step 2: Hydrogenation

Final Product
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Caption: Experimental workflow for the synthesis of (4-Aminooxan-4-yl)methanol.
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To cite this document: BenchChem. [Application Note and Protocol: Scale-up Synthesis of
(4-Aminooxan-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151668#scale-up-synthesis-of-4-aminooxan-4-yl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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